molecular formula C12H14N6O3S B4109753 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide

2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide

Cat. No. B4109753
M. Wt: 322.35 g/mol
InChI Key: PMIAANYWSLKYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MNTB and is a tetrazole-based inhibitor that has been used in several studies to investigate its mechanism of action and physiological effects.

Scientific Research Applications

MNTB has been extensively used in scientific research for its potential applications in various fields. One of the primary applications of MNTB is its use as an inhibitor of the enzyme N-myristoyltransferase (NMT). NMT is an essential enzyme that is involved in the regulation of various cellular processes, and its inhibition has been shown to have therapeutic potential in the treatment of several diseases, including cancer and infectious diseases. MNTB has also been used in studies to investigate its potential as an anti-inflammatory agent and its effects on neuronal function.

Mechanism of Action

MNTB acts as a competitive inhibitor of NMT by binding to its active site and preventing the transfer of myristic acid to the N-terminal glycine of target proteins. This inhibition results in the disruption of various cellular processes that are dependent on NMT activity, leading to the potential therapeutic effects of MNTB.
Biochemical and Physiological Effects:
MNTB has been shown to have various biochemical and physiological effects in different studies. Inhibition of NMT by MNTB has been shown to induce apoptosis in cancer cells and reduce the growth of tumor cells in vitro and in vivo. MNTB has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MNTB has been shown to modulate the activity of neuronal ion channels, leading to potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

MNTB has several advantages for use in lab experiments. It is a highly specific inhibitor of NMT with a low toxicity profile, making it suitable for use in in vitro and in vivo studies. However, MNTB has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on MNTB. One potential area of research is the development of more potent and selective inhibitors of NMT based on the structure of MNTB. Another area of research is the investigation of the potential therapeutic applications of MNTB in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. Additionally, further studies are needed to understand the mechanism of action of MNTB and its effects on cellular processes in more detail.
In conclusion, MNTB is a chemical compound with significant potential for scientific research applications. Its use as an inhibitor of NMT has been shown to have potential therapeutic effects in various diseases, and its biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the mechanism of action of MNTB and its potential applications in various fields.

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3S/c1-3-10(22-12-14-15-16-17(12)2)11(19)13-8-5-4-6-9(7-8)18(20)21/h4-7,10H,3H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIAANYWSLKYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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